molecular formula C13H10FNO3 B6364228 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% CAS No. 1261922-80-8

5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6364228
CAS RN: 1261922-80-8
M. Wt: 247.22 g/mol
InChI Key: TVEDLHZTUQREGK-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)nicotinic acid (5-FMPNA) is a novel and potent inhibitor of nicotinic acid receptors. It is a member of the nicotinic acid family of compounds and is an important tool for studying the pharmacology and physiology of nicotinic acid receptors. 5-FMPNA has been used in a variety of laboratory experiments to investigate the effects of nicotinic acid receptors on various physiological and biochemical processes.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the pharmacology and physiology of nicotinic acid receptors, as well as to investigate the effects of nicotinic acid receptors on various physiological and biochemical processes. 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has also been used to study the effects of nicotinic acid receptor agonists and antagonists on the cardiovascular system, the nervous system, and the endocrine system.

Mechanism of Action

5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is an inhibitor of nicotinic acid receptors. It binds to the nicotinic acid receptor, blocking the binding of the agonist, and preventing the activation of the receptor. This results in the inhibition of the physiological and biochemical processes that are normally activated by the agonist.
Biochemical and Physiological Effects
5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, which are important for a variety of physiological processes. 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has also been shown to inhibit the release of hormones, such as insulin and glucagon, which are important for regulating blood sugar levels. 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes, which are important for regulating inflammation.

Advantages and Limitations for Lab Experiments

5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has several advantages when used in laboratory experiments. It is a potent inhibitor of nicotinic acid receptors, making it an effective tool for studying the pharmacology and physiology of nicotinic acid receptors. It is also relatively easy to synthesize, making it a convenient reagent for laboratory experiments.
However, there are some limitations to using 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% in laboratory experiments. It is a relatively new compound, and its effects on various physiological and biochemical processes are not yet fully understood. Additionally, 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has not been tested in humans, and its safety and efficacy in humans is unknown.

Future Directions

There are a number of potential future directions for 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% research. It could be used to investigate the effects of nicotinic acid receptor agonists and antagonists on the cardiovascular system, the nervous system, and the endocrine system. It could also be used to study the effects of nicotinic acid receptor agonists and antagonists on neurological and psychiatric disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% could be used to investigate the effects of nicotinic acid receptor agonists and antagonists on cancer and other diseases. Finally, 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% could be used to investigate the effects of nicotinic acid receptor agonists and antagonists on drug addiction and substance abuse.

Synthesis Methods

5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is synthesized using a three-step reaction sequence. The first step involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl cyanoacetate to form a cyanoacetamide. The second step involves the reaction of the cyanoacetamide with 2-chloropyridine to form an ethyl ester. The final step is the reaction of the ethyl ester with sodium hydroxide to form 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95%.

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-3-2-8(5-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEDLHZTUQREGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680871
Record name 5-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-methoxyphenyl)nicotinic acid

CAS RN

1261922-80-8
Record name 5-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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